molecular formula C7H15BO2 B3052780 2-Butoxy-1,2-oxaborolane CAS No. 4525-53-5

2-Butoxy-1,2-oxaborolane

Cat. No.: B3052780
CAS No.: 4525-53-5
M. Wt: 142.01 g/mol
InChI Key: ZZNWTPGZNNEXMJ-UHFFFAOYSA-N
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Description

2-Butoxy-1,2-oxaborolane is an organoboron compound with the molecular formula C7H15BO2. It is a member of the oxaborolane family, characterized by a boron atom integrated into a five-membered ring structure. This compound is notable for its applications in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butoxy-1,2-oxaborolane can be synthesized through the reaction of trialkylboron compounds with butanol. The process involves heating the mixture to facilitate the addition of butanol to the trialkylboron, followed by vacuum distillation to isolate the desired product . The reaction typically occurs at temperatures ranging from 98-102°C under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous distillation and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-1,2-oxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert it into borohydrides.

    Substitution: It participates in substitution reactions, particularly in the Suzuki-Miyaura coupling, where it acts as a boron reagent.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Butoxy-1,2-oxaborolane is extensively used in scientific research due to its versatility in organic synthesis. Its applications include:

    Chemistry: As a reagent in the Suzuki-Miyaura coupling for the synthesis of biaryl compounds.

    Biology: Used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Involved in the development of boron-containing drugs and diagnostic agents.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-Butoxy-1,2-oxaborolane in the Suzuki-Miyaura coupling involves the transmetalation process, where the boron atom transfers an organic group to a palladium catalyst. This step is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond . The boron atom’s ability to form stable complexes with various organic groups makes it a valuable reagent in this reaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butoxy-1,2-oxaborolan
  • 2-Butyloxy-1,2-oxaborolane
  • Butyl borate

Uniqueness

2-Butoxy-1,2-oxaborolane stands out due to its specific structure, which provides unique reactivity in the Suzuki-Miyaura coupling. Its butoxy group enhances its solubility and stability, making it more efficient in certain reactions compared to other similar compounds .

Properties

IUPAC Name

2-butoxyoxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BO2/c1-2-3-6-9-8-5-4-7-10-8/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNWTPGZNNEXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(CCCO1)OCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60550399
Record name 2-Butoxy-1,2-oxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4525-53-5
Record name 2-Butoxy-1,2-oxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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